benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a fascinating compound that belongs to the tetrahydroisoquinoline class of chemicals. Tetrahydroisoquinoline derivatives are notable for their presence in many alkaloids, which are naturally occurring compounds with significant pharmacological activities. This particular compound has garnered attention due to its potential therapeutic applications and its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be synthesized via several methods. One common route involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate under basic conditions, such as using triethylamine, followed by purification processes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: : Commonly uses reducing agents like lithium aluminum hydride.
Substitution: : Can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation can yield corresponding quinolines.
Reduction often results in the formation of alcohol derivatives.
Substitution reactions may yield a variety of ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe in studies involving neurotransmitter pathways.
Medicine: : Shows potential in the development of drugs targeting neurological disorders.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action is often related to its interactions with specific molecular targets in biological systems:
Molecular Targets and Pathways: : It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, exerting its effects by modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Benzyl (3S)-3-carboxylate hydrochloride derivatives
6,7-Dimethoxybenzylisoquinoline derivatives
Uniqueness: What sets benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride apart from these similar compounds is its specific structure that combines the benzyl ester group with the tetrahydroisoquinoline scaffold, which can result in unique biological activity and chemical reactivity. The combination of these functional groups contributes to its unique pharmacological profile and potential therapeutic benefits.
There you have it—a deep dive into the intricate world of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13;/h3-7,9-10,16,20H,8,11-12H2,1-2H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDUPSRSUSSQLG-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516138 | |
Record name | Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-32-0 | |
Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, hydrochloride, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103733-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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